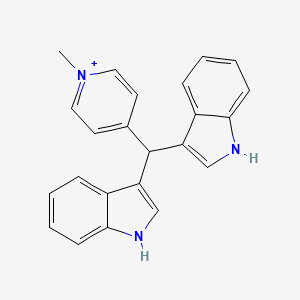

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium

Description

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is a pyridinium-based compound featuring a bisindolylmethane moiety. This structure combines the aromatic indole rings with a positively charged pyridinium core, which may enhance its solubility and reactivity in biological systems.

Properties

Molecular Formula |

C23H20N3+ |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-[1H-indol-3-yl-(1-methylpyridin-1-ium-4-yl)methyl]-1H-indole |

InChI |

InChI=1S/C23H20N3/c1-26-12-10-16(11-13-26)23(19-14-24-21-8-4-2-6-17(19)21)20-15-25-22-9-5-3-7-18(20)22/h2-15,23-25H,1H3/q+1 |

InChI Key |

QTXHWHLDFGOOKK-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with indole derivatives. One common method includes the use of indole-3-carbaldehyde and 1-methylpyridinium iodide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .

Scientific Research Applications

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is a chemical compound with the molecular formula and a molecular weight of 338.425 . It falls under the category of building blocks and miscellaneous chemicals, and it is sold as a useful research chemical .

Chemical Data

- Analyte Name: this compound

- CAS Number: 754921-02-3

- Molecular Formula:

- Molecular Weight: 338.425

- Accurate Mass: 338.165

- SMILES: C[n+]1ccc(cc1)C(c2c[nH]c3ccccc23)c4c[nH]c5ccccc45

- **InChI: InChI=1S/C23H20N3/c1-26-12-10-16(11-13-26)23(19-14-24-21-8-4-2-6-17(19)21)20-15-25-22-9-5-3-7-18(20)22/h2-15,23-25H,1H3/q+1

- IUPAC: 3-[1H-indol-3-yl-(1-methylpyridin-1-ium-4-yl)methyl]-1H-indole

Product Data

The compound is available for purchase from multiple vendors, such as LGC Standards and Impurity.com . LGC Standards sell it in a neat product format with the product code TRC-D683230-250MG .

Restrictions and Considerations

- Restrictions may apply, and additional documentation, such as permits or BSL certification, might be required .

- The product is controlled, necessitating documentation to meet relevant regulations .

- It may be made to order, implying production occurs only upon order placement .

- Freight restrictions may be in place .

- The product may have a short shelf life, requiring verification of the expiry date for suitability .

Mechanism of Action

The mechanism by which 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium exerts its effects involves interaction with various molecular targets. It is known to bind to nuclear receptors and modulate gene expression, leading to changes in cellular processes such as apoptosis and cell proliferation. The compound can also generate reactive oxygen species, contributing to its cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Bisindolylmethane Family

Bisindolylmethane (BIM) derivatives share the di(1H-indol-3-yl)methyl group but differ in their aromatic or heterocyclic substituents. Key examples include:

4-(Di(1H-indol-3-yl)methyl)benzaldehyde (4)

- Structure : Benzaldehyde core substituted with BIM.

- Properties : Melting point (257°C, decomp.), distinct 1H NMR signals (aromatic protons at δ 6.8–7.8 ppm, aldehyde proton at δ 9.9 ppm) .

- Comparison : The absence of a pyridinium ring reduces polarity compared to the target compound. The aldehyde group may enhance electrophilic reactivity.

3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) (4e)

- Structure : Nitrophenyl-linked BIM.

- Properties : High melting point (220–222°C) due to nitro group’s electron-withdrawing effects; HRMS m/z 366 (M-1) .

- Comparison : The nitro group increases thermal stability but may reduce solubility in polar solvents compared to the pyridinium salt.

4-(Di(1H-indol-3-yl)methyl)phenol (4b)

- Structure: Phenolic BIM derivative.

- Properties : Melting point 118–120°C; 1H NMR shows a singlet for the methylene bridge (δ 5.82 ppm) .

Thiadiazole-Containing BIM Derivatives

Compounds such as 4-((5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-yl)amino)benzene-1,2-diol (4) exhibit:

- Structure : BIM linked to a thiadiazole ring with diol substituents.

- Properties : Molecular weight 529.16 g/mol; antifungal activity (67–92% yield) .

- Comparison : The thiadiazole ring introduces additional hydrogen-bonding sites and π-stacking capacity, which may enhance biological activity compared to the pyridinium-based target compound.

Pyridine and Pyridinium Derivatives

N-Methoxymethylpyrido[4,3-b]indol-1-one

- Structure : Fused pyridoindolone system.

- Properties : Molecular weight 274.32 g/mol; 13C NMR signals for carbonyl (δ 162 ppm) and pyridine carbons (δ 120–150 ppm) .

- Comparison : The neutral pyridone core lacks the cationic charge of the target compound, reducing solubility in aqueous media.

1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

- Structure : Chlorophenyl-substituted pyrrolopyridine.

- Comparison : The pyrrolopyridine core may offer better membrane permeability than the pyridinium salt.

Physicochemical and Spectral Data Comparison

Biological Activity

The compound 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is a member of the indole and pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as . The structure consists of a pyridine ring substituted with two indole groups, which are known for their significant biological activities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 358.43 g/mol |

| IUPAC Name | This compound |

| Chemical Classification | Organic compound |

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit potent antibacterial properties. For instance, a study on tris(1H-indol-3-yl)methylium salts showed significant activity against various bacterial strains, including drug-resistant ones. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.5 μg/mL against Gram-positive bacteria such as MRSA .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Tris(1H-indol-3-yl)methylium | MRSA | 0.5 |

| Tris(1H-indol-3-yl)methylium | Staphylococcus epidermidis | 0.5 |

| Tris(1H-indol-3-yl)methylium | Escherichia coli | 8 |

| Tris(1H-indol-3-yl)methylium | Klebsiella pneumoniae | 2 |

Cytotoxicity

While the antibacterial efficacy is promising, the cytotoxicity of these compounds is also critical. Research indicates that the cytotoxic effects depend on the carbon chain length of substituents. For example, derivatives with longer chains showed increased cytotoxicity, with IC50 values dropping significantly for C6 derivatives to 2 μg/mL .

Table 3: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| C2 Hydroxyalkyl Derivative | HPF-hTERT | >50 |

| C5 Hydroxyalkyl Derivative | HPF-hTERT | 13 |

| C6 Hydroxyalkyl Derivative | HPF-hTERT | 2 |

Study on Indole Derivatives

A comprehensive study evaluated various indole derivatives' antibacterial and cytotoxic properties. The results indicated that compounds with longer hydroxyalkyl chains exhibited enhanced antibacterial activity while maintaining lower cytotoxicity levels compared to shorter chains. This balance is crucial for developing therapeutic agents that are effective yet safe for human use .

The mechanism by which these compounds exert their antibacterial effects is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. This mode of action is particularly effective against resistant strains, providing a potential avenue for new antibiotic development .

Q & A

Q. What are the recommended synthetic routes for 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including alkylation or condensation of indole derivatives with pyridinium precursors. Key steps include:

- Use of palladium or copper catalysts to facilitate coupling reactions (e.g., C–N or C–C bond formation) .

- Controlled inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .

- Solvents such as dimethylformamide (DMF) or toluene under reflux conditions (80–120°C) for 12–24 hours .

- Purification via column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. Overlapping signals (e.g., indole NH or pyridinium protons) may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- IR Spectroscopy : Detects functional groups (e.g., C=N stretches in pyridinium rings at ~1665 cm) .

Q. What safety protocols should be followed when handling this compound?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory or dermal irritation .

- Avoid direct skin contact; rinse immediately with water if exposed .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- X-ray Crystallography : Provides unambiguous structural confirmation, especially for ambiguous NMR assignments (e.g., stereochemistry or tautomerism) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structures .

- Isotopic Labeling : Use N-labeled analogs to clarify nitrogen environments in indole and pyridinium moieties .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity?

- In Vitro Assays :

- Antimicrobial Screening : Follow protocols similar to coumarin-pyrazole hybrids, using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities with targets like kinases or GPCRs .

Q. How can stability studies be structured to assess this compound under physiological conditions?

- Accelerated Stability Testing :

- Expose the compound to varied pH (1.2–7.4) and temperatures (25–40°C) for 24–72 hours .

- Monitor degradation via HPLC with UV detection (e.g., 254 nm for aromatic systems) .

Q. What strategies address contradictions between computational predictions and experimental pharmacological data?

- Orthogonal Assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity .

Methodological Guidance

Q. How to optimize reaction yields for scale-up synthesis?

- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature, solvent ratios) .

- Continuous Flow Chemistry : Reduces side reactions and improves reproducibility for sensitive intermediates .

Q. What analytical techniques confirm the absence of regioisomeric impurities?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .

- NOESY NMR : Identifies spatial proximity of protons to distinguish regioisomers .

Data Interpretation Challenges

Q. How to interpret conflicting data in pharmacological evaluations?

- Dose-Response Curves : Ensure assays cover a wide concentration range (nM–mM) to avoid false negatives .

- Counter-Screening : Test against unrelated targets to rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.